molecular formula C26H44ClNO2 B12678127 (p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 93963-46-3

(p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B12678127
CAS No.: 93963-46-3
M. Wt: 438.1 g/mol
InChI Key: MLSHZAJDVCMNGE-UHFFFAOYSA-M
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Description

(p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C26H44ClNO2. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the quaternization of (p-Dodecylbenzyl)dimethylamine with 2-chloroethyl acrylate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution: Produces various substituted ammonium compounds.

    Oxidation: Yields oxides and other oxygenated derivatives.

    Reduction: Results in alcohols and other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, (p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is used as a surfactant in various reactions to enhance solubility and reaction rates.

Biology

In biological research, this compound is used to study cell membrane interactions due to its surfactant properties. It helps in the solubilization of membrane proteins and other hydrophobic molecules.

Medicine

Industry

Industrially, it is used in formulations of detergents, disinfectants, and other cleaning agents due to its surfactant and antimicrobial properties .

Mechanism of Action

The mechanism of action of (p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with lipid bilayers in cell membranes. The compound disrupts the membrane structure, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium Chloride: Similar in structure but lacks the acrylate group.

Uniqueness

(p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to the presence of the acrylate group, which allows for additional chemical modifications and applications. This makes it more versatile compared to other similar compounds.

Properties

CAS No.

93963-46-3

Molecular Formula

C26H44ClNO2

Molecular Weight

438.1 g/mol

IUPAC Name

(4-dodecylphenyl)methyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;chloride

InChI

InChI=1S/C26H44NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-24-17-19-25(20-18-24)23-27(3,4)21-22-29-26(28)6-2;/h6,17-20H,2,5,7-16,21-23H2,1,3-4H3;1H/q+1;/p-1

InChI Key

MLSHZAJDVCMNGE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCOC(=O)C=C.[Cl-]

Origin of Product

United States

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